oleoyl-CoA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El oleoil-CoA tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Desempeña un papel en el estudio de las vías de señalización lipídica y la dinámica de la membrana.

Medicina: La investigación sobre el oleoil-CoA contribuye a comprender los trastornos metabólicos como la obesidad, la diabetes y las enfermedades cardiovasculares.

Industria: Se utiliza en la producción de biocombustibles y plásticos biodegradables.

Mecanismo De Acción

El oleoil-CoA ejerce sus efectos principalmente a través de su papel como donante de grupos acilo en diversas reacciones bioquímicas. Está involucrado en la síntesis de lípidos complejos, incluidos los fosfolípidos, los triglicéridos y los ésteres de colesterol. Los objetivos moleculares del oleoil-CoA incluyen enzimas como la acil-CoA:colesterol aciltransferasa, que cataliza la esterificación del colesterol, y la lisofosfatidilcolina aciltransferasa, que incorpora grupos oleoil en los fosfolípidos .

Compuestos Similares:

Palmitoil-CoA: Un derivado saturado de acil-CoA involucrado en vías metabólicas similares al oleoil-CoA.

Estearoil-CoA: Otro acil-CoA saturado que sirve como sustrato para la desaturación para formar oleoil-CoA.

Linoleoil-CoA: Un derivado de acil-CoA insaturado involucrado en la biosíntesis de ácidos grasos poliinsaturados.

Unicidad del Oleoil-CoA: El oleoil-CoA es único debido a su papel como producto principal de la estearoil-CoA desaturasa 1, que cataliza la conversión de estearoil-CoA a oleoil-CoA. Este paso de desaturación es crucial para la biosíntesis de ácidos grasos monoinsaturados, que son componentes esenciales de las membranas celulares y las moléculas de señalización .

Análisis Bioquímico

Biochemical Properties

Oleoyl-CoA participates in numerous biochemical reactions. It is a potent substrate of the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which is involved in the esterification of cholesterol . The enzyme stearoyl-CoA desaturase-1 (SCD1) converts saturated fatty acids into monounsaturated fatty acids, primarily stearoyl-CoA into this compound . This process is critical for energy metabolism and membrane composition .

Cellular Effects

This compound influences various cellular processes. It has been found to stimulate the basal ATPase activity of the ABCD1 protein, a member of the subfamily D of ABC transporters . This protein participates in the transport of various fatty acid-CoA derivatives or VLCFA into the peroxisome . Moreover, this compound has been found to alter the immune response in non-small cell lung adenocarcinoma through regulation of HMGB1 release .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the ABCD1 protein, stimulating its ATPase activity . This binding opens the substrate-binding tunnel, stabilizes a substrate conformation favorable for desaturation, and results in an opening of the tunnel, possibly allowing product exit into the surrounding membrane .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key component in the biosynthesis of fatty acids and the metabolism of lipids, carbohydrates, proteins, ethanol, bile acids, and xenobiotics . It is also involved in the glycolysis pathway, pyruvate metabolism, and fatty acid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported by the ABCD1 protein from the cytosol into peroxisomes for β-oxidation

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El oleoil-CoA se puede sintetizar mediante la esterificación del ácido oleico con la coenzima A. Esta reacción típicamente involucra la activación del ácido oleico a oleoil-adenilato, seguido de la transferencia del grupo oleoil a la coenzima A. Las condiciones de reacción a menudo incluyen la presencia de ATP, iones de magnesio y enzimas específicas como la acil-CoA sintetasa .

Métodos de Producción Industrial: En entornos industriales, el oleoil-CoA se produce utilizando métodos biotecnológicos que involucran microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreexpresar enzimas que catalizan la formación de oleoil-CoA a partir de ácido oleico y coenzima A. El proceso de producción se optimiza para un alto rendimiento y pureza .

Tipos de Reacciones:

Reducción: Se puede reducir para formar derivados saturados de acil-CoA.

Reactivos y Condiciones Comunes:

Oxidación: Requiere enzimas como la acil-CoA deshidrogenasa, la enoil-CoA hidratasa y la β-hidroxiacil-CoA deshidrogenasa.

Reducción: Involucra reductasas y NADPH como agente reductor.

Sustitución: Catalizado por aciltransferasas en presencia de moléculas aceptoras como el glicerol o el colesterol.

Productos Principales:

Oxidación: Acetil-CoA y derivados de acil-CoA de cadena más corta.

Reducción: Acil-CoA graso saturado.

Sustitución: Monoacilgliceroles, diacilgliceroles, triacilgliceroles y ésteres de colesterol.

Comparación Con Compuestos Similares

Palmitoyl-CoA: A saturated fatty acyl-CoA derivative involved in similar metabolic pathways as oleoyl-CoA.

Stearoyl-CoA: Another saturated fatty acyl-CoA that serves as a substrate for desaturation to form this compound.

Linthis compound: An unsaturated fatty acyl-CoA involved in the biosynthesis of polyunsaturated fatty acids.

Uniqueness of this compound: this compound is unique due to its role as a major product of stearoyl-CoA desaturase 1, which catalyzes the conversion of stearoyl-CoA to this compound. This desaturation step is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules .

Propiedades

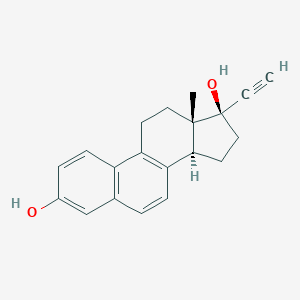

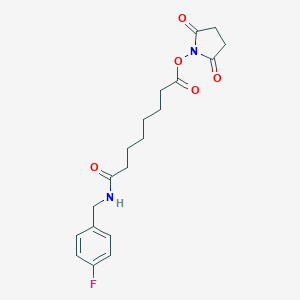

IUPAC Name |

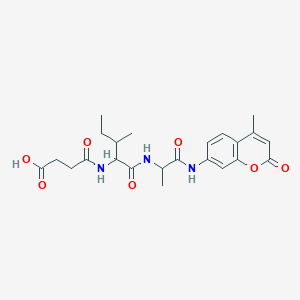

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadec-9-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUHQPOXLUAVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oleoyl-CoA, a long-chain acyl-coenzyme A ester, demonstrates diverse interactions within cellular systems. It activates ATP-sensitive potassium (KATP) channels in cardiac muscle cells [, ] by directly binding to the Kir6.2 subunit []. This interaction increases the open probability of these channels and impairs their inhibition by ATP []. Furthermore, this compound inhibits the glucose-6-phosphate transporter in oilseed rape plastids, indirectly reducing fatty acid synthesis due to ATP deprivation []. It also plays a crucial role in lipid metabolism, serving as a substrate for enzymes involved in triacylglycerol synthesis [, , , ] and phosphatidic acid formation [, , ].

ANone: The provided research focuses primarily on the biological activity and metabolic roles of this compound, with limited information on its material compatibility and stability in non-biological contexts.

A: this compound is not a catalyst itself, but it plays a crucial role as a substrate for various enzymes. For instance, it is a substrate for this compound:1-acylglycerophosphocholine O-acyltransferase in mouse brain microsomes, contributing to phospholipid synthesis []. This compound is also a substrate for desaturases, specifically the Δ12- and Δ6-desaturases involved in the biosynthesis of γ-linolenic acid in borage seeds [].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound.

A: Comparing this compound with an analogue, oleoyl-(1, N6-etheno)-CoA, revealed the importance of the adenine moiety for citrate synthase inhibition []. Oleoyl-(1, N6-etheno)-CoA, despite being a better detergent, exhibited weaker inhibition and binding, suggesting a specific interaction between the adenine of this compound and the enzyme []. This highlights the significance of specific structural elements for this compound's biological activity. Additionally, research on the impact of different fatty acyl-CoA chain lengths on enzyme activity reveals that this compound (C18:1) shows higher activity with certain enzymes compared to shorter chain acyl-CoAs [, , , ].

ANone: The available research does not cover the pharmacokinetics or pharmacodynamics of this compound. Studies primarily focus on its biochemical roles and interactions within cellular systems.

A: While the provided papers do not discuss therapeutic applications or efficacy of this compound, they do demonstrate its biological activity in various in vitro and ex vivo experimental settings. For instance, this compound inhibits citrate synthase activity in vitro [], modulates KATP channel activity in excised membrane patches [, ], and affects fatty acid synthesis in isolated plastid preparations [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.